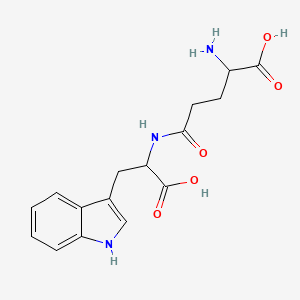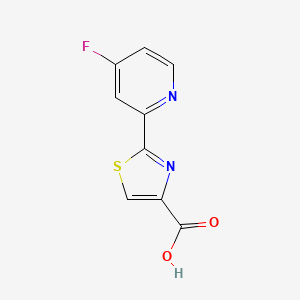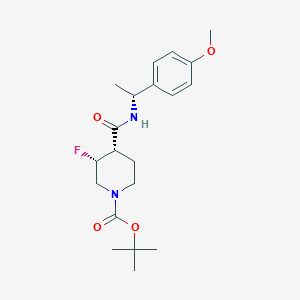![molecular formula C8H7BrN2O B13660829 5-bromo-4-methyl-1,3-dihydro-2H-benzo[d]imidazol-2-one](/img/structure/B13660829.png)
5-bromo-4-methyl-1,3-dihydro-2H-benzo[d]imidazol-2-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-bromo-4-methyl-1,3-dihydro-2H-benzo[d]imidazol-2-one is a heterocyclic compound that belongs to the imidazole family Imidazoles are five-membered rings containing two nitrogen atoms at non-adjacent positions
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 5-bromo-4-methyl-1,3-dihydro-2H-benzo[d]imidazol-2-one typically involves the cyclization of appropriate precursors. One common method involves the reaction of 4-methyl-1,2-phenylenediamine with bromoacetic acid under acidic conditions to form the desired imidazole ring . The reaction is usually carried out in a solvent such as ethanol or acetic acid, and the temperature is maintained at around 80-100°C.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the use of catalysts and automated systems can further streamline the production process.
Análisis De Reacciones Químicas
Types of Reactions
5-bromo-4-methyl-1,3-dihydro-2H-benzo[d]imidazol-2-one can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines or thiols.
Oxidation and Reduction: The compound can be oxidized to form corresponding N-oxides or reduced to form amines.
Cyclization Reactions: It can participate in cyclization reactions to form more complex heterocyclic structures.
Common Reagents and Conditions
Substitution: Reagents such as sodium azide or potassium thiocyanate in the presence of a base like sodium hydroxide.
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with an amine can yield 5-amino-4-methyl-1,3-dihydro-2H-benzo[d]imidazol-2-one, while oxidation can produce this compound N-oxide.
Aplicaciones Científicas De Investigación
5-bromo-4-methyl-1,3-dihydro-2H-benzo[d]imidazol-2-one has several scientific research applications:
Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds with potential antibacterial, antifungal, and anticancer activities.
Material Science: The compound can be used in the development of novel materials with specific electronic or optical properties.
Biological Studies: It serves as a probe in biochemical assays to study enzyme activities and protein interactions.
Mecanismo De Acción
The mechanism of action of 5-bromo-4-methyl-1,3-dihydro-2H-benzo[d]imidazol-2-one depends on its specific application. In medicinal chemistry, it may act by inhibiting specific enzymes or interacting with DNA to exert its effects. The molecular targets and pathways involved can vary, but common targets include kinases, proteases, and nucleic acids .
Comparación Con Compuestos Similares
Similar Compounds
4-methyl-1,3-dihydro-2H-benzo[d]imidazol-2-one: Lacks the bromine substituent, which can affect its reactivity and biological activity.
5-chloro-4-methyl-1,3-dihydro-2H-benzo[d]imidazol-2-one: Similar structure but with a chlorine atom instead of bromine, leading to different chemical properties.
5-bromo-1,3-dihydro-2H-benzo[d]imidazol-2-one: Lacks the methyl group, which can influence its solubility and interaction with biological targets.
Uniqueness
The presence of both the bromine and methyl groups in 5-bromo-4-methyl-1,3-dihydro-2H-benzo[d]imidazol-2-one makes it unique in terms of its chemical reactivity and potential applications. The bromine atom can participate in various substitution reactions, while the methyl group can influence the compound’s solubility and biological activity.
Propiedades
Fórmula molecular |
C8H7BrN2O |
|---|---|
Peso molecular |
227.06 g/mol |
Nombre IUPAC |
5-bromo-4-methyl-1,3-dihydrobenzimidazol-2-one |
InChI |
InChI=1S/C8H7BrN2O/c1-4-5(9)2-3-6-7(4)11-8(12)10-6/h2-3H,1H3,(H2,10,11,12) |
Clave InChI |
PRPNPVLQQFNUEE-UHFFFAOYSA-N |
SMILES canónico |
CC1=C(C=CC2=C1NC(=O)N2)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![8-Iodoimidazo[1,2-c]pyrimidine](/img/structure/B13660752.png)

![[N-[Phenyl[2-[[[(1S,2R)-1-(phenylmethyl)-2-pyrrolidinyl-|EN]carbonyl]amino-|EN]phenyl]methylene]glycinato(2-)-|EN,|EO]nickel](/img/structure/B13660784.png)
![3-Iodothieno[3,2-c]pyridine](/img/structure/B13660787.png)



![4-Methylbenzo[d]isothiazole](/img/structure/B13660814.png)





